Levonorgestrel Impurity B

Descripción

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical industry, the purity of an Active Pharmaceutical Ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product. globalpharmatek.comlongdom.org Impurity profiling, the identification, quantification, and control of unwanted chemicals that may be present in an API, is a critical aspect of quality assurance. pharmainfo.inwisdomlib.orgsimsonpharma.com These impurities can originate from various sources, including raw materials, synthetic by-products, degradation products, and residual solvents. pharmainfo.insimsonpharma.com Even in minute quantities, some impurities can impact the stability of the drug or pose health risks to patients. longdom.orgsimsonpharma.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the thorough characterization and control of impurities. longdom.orgallsciencejournal.com This rigorous process ensures that pharmaceutical products consistently meet high-quality standards, safeguarding public health. globalpharmatek.com The identification and management of impurities also play a crucial role in optimizing the manufacturing process and establishing appropriate storage conditions and shelf life for the drug product. globalpharmatek.com

Overview of Levonorgestrel (B1675169) as an Active Pharmaceutical Ingredient

Levonorgestrel is a synthetically produced progestogen, a type of hormone that mimics the effects of the natural hormone progesterone. pharmaoffer.com It is a well-established and widely utilized API in various hormonal therapies and contraceptive formulations. pharmaoffer.comamberlife.in As the optically active component of norgestrel, levonorgestrel possesses a potent biological activity, allowing for its use in lower, more targeted doses. tosunpharm.commdpi.com

The manufacturing of Levonorgestrel, like any synthetic API, is a complex chemical process that can give rise to related substances or impurities. These can be isomers, by-products of the synthesis, or degradation products that form over time. synzeal.comacs.org Given its widespread use, ensuring the purity of Levonorgestrel and controlling its impurities is of utmost importance to guarantee the quality and safety of the final pharmaceutical products. amberlife.inraps.org

Rationale for Academic Research on Levonorgestrel Impurity B

This compound is a known related substance associated with the synthesis of Levonorgestrel. synzeal.compharmaffiliates.com It is chemically identified as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one. synzeal.comsigmaaldrich.com The presence of this and other impurities must be carefully monitored and controlled to meet pharmacopeial standards. allsciencejournal.com

Chemical and Physical Properties of this compound

This compound is a stereoisomer of Levonorgestrel, sharing the same molecular formula and weight but differing in the arrangement of atoms in space. synzeal.comnih.gov This structural difference can lead to variations in physical and chemical properties.

| Property | Value | Source |

| Chemical Name | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one | synzeal.comsigmaaldrich.com |

| Synonym | Levonorgestrel-5(10)-ene Isomer (USP) | synzeal.com |

| CAS Number | 19914-67-1 | sigmaaldrich.comnih.gov |

| Molecular Formula | C21H28O2 | pharmaffiliates.comnih.gov |

| Molecular Weight | 312.45 g/mol | pharmaffiliates.com |

| Appearance | White Solid/Powder | analyticachemie.in |

| Melting Point | 177.6-179.6°C | analyticachemie.in |

| Purity | >95% |

Synthesis and Characterization

The formation of this compound is typically associated with the synthetic route used to produce Levonorgestrel. It is considered a process-related impurity, meaning it arises as a by-product during the chemical reactions of the manufacturing process. pharmainfo.in

The characterization and identification of this impurity rely on sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating Levonorgestrel from its impurities, including Impurity B. allsciencejournal.comnih.gov The development of stability-indicating HPLC methods is crucial for accurately detecting and quantifying these related substances. ajrcps.comhumanjournals.com Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then used to elucidate the precise molecular structure of the isolated impurity, confirming its identity as this compound.

Analytical Methods for Detection

The detection and quantification of this compound in the bulk API and finished pharmaceutical products are critical for quality control. Regulatory guidelines often specify limits for known and unknown impurities. allsciencejournal.com

Validated analytical methods are essential for this purpose. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique for the analysis of Levonorgestrel and its impurities. nih.govalentris.org These methods are typically validated according to ICH guidelines to ensure they are specific, accurate, precise, and linear over the expected concentration range of the impurity.

A typical HPLC method for the determination of related substances in Levonorgestrel might utilize a C18 column with a gradient mobile phase consisting of a mixture of water and a solvent like acetonitrile (B52724). allsciencejournal.comajrcps.com Detection is often performed using a UV detector at a wavelength where both Levonorgestrel and its impurities exhibit significant absorbance, such as around 240 nm. allsciencejournal.comajrcps.com The availability of a certified reference standard for this compound is indispensable for the accurate identification and quantification of this impurity during routine analysis. sigmaaldrich.comlgcstandards.com

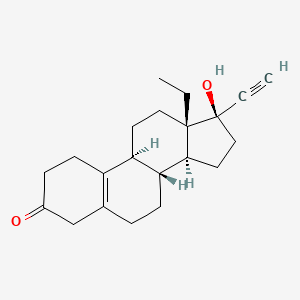

Structure

3D Structure

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMLVDXPKCBMFQ-MJCUULBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652581 | |

| Record name | (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19914-67-1 | |

| Record name | 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-5(10)-en-20-yn-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-5(10)-EN-20-YN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8SU3M53QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Characterization and Nomenclature of Levonorgestrel Impurity B

Systematic Nomenclature and Chemical Synonyms of Levonorgestrel (B1675169) Impurity B

Levonorgestrel Impurity B is identified by a specific and systematic IUPAC (International Union of Pure and Applied Chemistry) name that precisely describes its molecular structure. In addition to its systematic name, a variety of synonyms are used in pharmacopoeias and by chemical suppliers to refer to this compound. The Chemical Abstracts Service (CAS) has assigned a unique registry number to ensure its unambiguous identification in scientific literature and databases.

The primary systematic name for this compound is (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one . nih.gov An alternative, and commonly cited, systematic name is 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one . dalton.comphytopurify.com

This compound is also known by several synonyms, which are listed in the table below for clarity and cross-reference.

| Nomenclature Type | Name |

| IUPAC Name | (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one nih.gov |

| Systematic Name | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one dalton.comphytopurify.com |

| Synonym | (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-5(10)-en-20-yn-3-one chemicalbook.com |

| Synonym | 13-Ethyl-17α-ethynyl-17-hydroxygon-5(10)-en-3-one phytopurify.com |

| Common Name | This compound nih.govdalton.comphytopurify.com |

| CAS Number | 19914-67-1 nih.govdalton.com |

Stereochemical Configuration and Isomeric Specificity

The biological activity and physicochemical properties of steroid compounds like Levonorgestrel and its impurities are highly dependent on their three-dimensional structure. This compound has a defined stereochemistry, which is crucial for its correct identification.

The stereochemical configuration is explicitly denoted in its systematic name, "(8R,9S,13S,14S,17R)...". The designation "17α" in its alternative systematic name, 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one, specifies the orientation of the ethynyl (B1212043) and hydroxyl groups at the C17 position of the steroid nucleus. dalton.comphytopurify.com This isomeric specificity is a critical quality attribute, as different stereoisomers can have vastly different pharmacological and toxicological profiles. The parent compound, Levonorgestrel, is the biologically active levorotatory enantiomer of norgestrel. klivon.com Therefore, the stereochemical integrity of any related impurity is of significant interest. The European Pharmacopoeia lists this compound as (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-5(10)-en-20-yn-3-one, confirming this specific isomeric form. phytopurify.comchemicalbook.com

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the structure of organic molecules.

¹H-NMR (Proton NMR) would be used to identify the number and types of hydrogen atoms in the molecule, their chemical environment, and their connectivity through spin-spin coupling. This would help to confirm the presence of the ethyl and ethynyl groups, as well as the specific arrangement of protons on the steroid backbone.

¹³C-NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbons and the presence of key functional groups such as the ketone (C=O), alkene (C=C), and alkyne (C≡C) carbons. While specific spectral data is not widely published, commercial suppliers of the reference standard confirm its identity using NMR. phytopurify.com

Mass Spectrometry (MS) is another critical technique used for the structural analysis of this compound. klivon.com It provides information about the mass of the molecule and its fragmentation pattern.

By ionizing the molecule, MS determines the mass-to-charge ratio (m/z), which confirms the molecular weight of the compound (312.45 g/mol ). nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula (C₂₁H₂₈O₂).

Analysis of the fragmentation patterns in the mass spectrum can help to identify different parts of the molecule, such as the loss of the ethyl group or water, further corroborating the proposed structure.

Together, these spectroscopic methods provide unambiguous evidence for the chemical structure and stereochemistry of this compound, ensuring its accurate identification for quality control purposes in the pharmaceutical industry.

Formation Pathways and Degradation Mechanisms of Levonorgestrel Impurity B

Synthesis-Related Origins of Levonorgestrel (B1675169) Impurity B

The manufacturing process of Levonorgestrel is a complex multi-step chemical synthesis. During this process, the formation of impurities is often unavoidable. Levonorgestrel Impurity B is one such process-related impurity that can arise from specific side reactions.

Side Reactions During Levonorgestrel Chemical Synthesis

This compound, chemically identified as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one, is structurally very similar to Levonorgestrel. biosynth.com The key difference lies in the position of the double bond within the steroid's A-ring. In Levonorgestrel, the double bond is located between carbons 4 and 5 (a Δ⁴-3-one system), whereas in Impurity B, it is situated between carbons 5 and 10 (a Δ⁵⁽¹⁰⁾-3-one system).

The formation of Impurity B is often linked to the final steps of the Levonorgestrel synthesis, particularly during the hydrolysis of a precursor like 13-ethyl-3-methoxy-18,19-dinor-17alpha-pregna-2,5(10)-dien-20-yn-17-ol. chemicalbook.com Under certain reaction conditions, the desired migration of the double bond to the C4-C5 position may not proceed to completion, or an alternative, thermodynamically stable isomer, Impurity B, is formed as a by-product.

Influence of Synthetic Conditions and Reagents on Impurity B Generation

The generation of this compound is highly dependent on the specific conditions and reagents employed during synthesis. Factors that can influence the formation of this impurity include:

Acidic Conditions: The choice and concentration of the acid used for hydrolysis can significantly impact the ratio of Levonorgestrel to Impurity B.

Reaction Temperature and Time: Higher temperatures and prolonged reaction times can favor the formation of the more stable Impurity B isomer.

Solvent System: The polarity and type of solvent used can influence reaction kinetics and the equilibrium between the desired product and the impurity.

Careful optimization and control of these parameters are essential to minimize the formation of this compound and ensure the purity of the active pharmaceutical ingredient (API).

Table 1: Synthesis-Related Factors Influencing this compound Formation

| Factor | Influence on Impurity B Formation |

| Acid Catalyst | Type and concentration can alter the product-to-impurity ratio. |

| Temperature | Elevated temperatures may increase the yield of Impurity B. |

| Reaction Duration | Longer reaction times can lead to higher levels of the impurity. |

| Solvent | The solvent system can affect the reaction pathway and impurity profile. |

Degradation Pathways of Levonorgestrel Yielding Impurity B

Levonorgestrel, like many complex organic molecules, is susceptible to degradation under various stress conditions. These degradation pathways can also lead to the formation of this compound. Forced degradation studies are crucial for identifying potential degradation products and understanding the stability of the drug substance. lcms.cz

Chemical Stress-Induced Degradation (Acidic, Alkaline, Oxidative Conditions)

Studies have shown that Levonorgestrel is sensitive to chemical stress, which can induce its degradation into various products, including Impurity B.

Acidic and Alkaline Hydrolysis: Levonorgestrel has been found to be particularly susceptible to degradation under acidic and alkaline conditions. ijpda.org In one study, significant degradation of Levonorgestrel was observed after exposure to 1N HCl at 100°C for 7 hours, resulting in 31.52% degradation. ijpda.org Even greater degradation (68.31%) was seen under alkaline conditions with 0.5N NaOH at 100°C for 7 hours. ijpda.org While the primary degradation products were not all identified as Impurity B in this specific study, the conditions highlight the instability of the parent compound, which can lead to the formation of various isomers and related substances.

Oxidative Conditions: Exposure to oxidizing agents is another pathway for Levonorgestrel degradation. ijpda.org The presence of oxidative stress can lead to modifications of the steroid structure, potentially contributing to the formation of impurities.

Photolytic and Thermal Degradation Dynamics

In addition to chemical stress, physical factors such as light and heat can also promote the degradation of Levonorgestrel.

Thermal Degradation: While Levonorgestrel shows some degradation under thermal stress, it is generally less pronounced compared to acidic or alkaline conditions. ijpda.org However, elevated temperatures during storage or processing can still contribute to the slow formation of degradation products over time.

Photolytic Degradation: Exposure to UV radiation and sunlight can also induce degradation of Levonorgestrel. ijpda.org The energy from light can promote chemical reactions, leading to the formation of various photoproducts. The specific nature of these products depends on the wavelength of light and the presence of other chemical species.

Table 2: Summary of Levonorgestrel Degradation under Stress Conditions ijpda.org

| Stress Condition | Reagent/Condition | Duration | Degradation (%) |

| Acidic | 1N HCl at 100°C | 7 hours | 31.52% |

| Alkaline | 0.5N NaOH at 100°C | 7 hours | 68.31% |

| Oxidative | 10% H₂O₂ | - | 43.14% |

| Thermal | - | - | 5.08% |

| UV Light | - | - | Less than thermal |

| Sunlight | - | - | Less than thermal |

Mechanistic Investigations of Impurity B Formation and Transformation Processes

Mechanistic studies into the formation of this compound are crucial for implementing effective control strategies. The primary mechanism for its formation during synthesis is believed to involve the isomerization of the double bond in the A-ring of the steroid nucleus.

During the acid-catalyzed hydrolysis of the enol ether precursor, a carbocation intermediate is formed. The subsequent elimination of a proton can occur from either carbon 4 or carbon 6. Proton loss from carbon 4 leads to the formation of the desired product, Levonorgestrel, with a Δ⁴ double bond. However, proton loss from carbon 6 results in the formation of a Δ⁵ double bond, which then isomerizes to the more stable Δ⁵⁽¹⁰⁾ position, yielding this compound.

The relative rates of these competing reaction pathways are influenced by the factors mentioned previously, such as the acid catalyst, temperature, and solvent. By carefully controlling these conditions, manufacturers can shift the equilibrium towards the formation of Levonorgestrel, thereby minimizing the levels of Impurity B in the final product.

Analytical Methodologies for Detection and Quantification of Levonorgestrel Impurity B

Development of Stability-Indicating Chromatographic Methods

Stability-indicating methods are crucial in pharmaceutical analysis as they can resolve the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, providing a clear picture of the drug's stability under various environmental conditions. allsciencejournal.comhumanjournals.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Levonorgestrel (B1675169) and its impurities due to its specificity, accuracy, and precision. allsciencejournal.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common approach, typically employing a C18 column. allsciencejournal.comnih.govijpda.org These methods are designed to be stability-indicating, meaning they can separate Impurity B from the main Levonorgestrel peak and other potential degradants. allsciencejournal.comresearchgate.net

Method development often involves testing various mobile phase compositions, such as mixtures of acetonitrile (B52724) and water, to achieve optimal separation. nih.govijpda.org Both isocratic and gradient elution modes can be employed. While isocratic methods use a constant mobile phase composition, gradient methods vary the composition during the analysis to effectively separate a wide range of compounds, including the 18 known degradation products of Levonorgestrel. allsciencejournal.comresearchgate.net

Optimization of Chromatographic Parameters for Resolution and Separation of Impurity B

Achieving a clear separation between Levonorgestrel and Impurity B is paramount for accurate quantification. This is accomplished by systematically optimizing several chromatographic parameters.

Mobile Phase Composition: The ratio of the organic solvent (commonly acetonitrile) to the aqueous phase (water) significantly impacts the retention times and resolution of the compounds. nih.govijpda.org For instance, increasing the acetonitrile concentration can decrease the retention time of Levonorgestrel. nih.gov A common mobile phase consists of a 50:50 (v/v) mixture of acetonitrile and water. nih.govneliti.com

Column: A C18 column is frequently the stationary phase of choice for separating Levonorgestrel and its impurities. allsciencejournal.comnih.govijpda.org Columns with dimensions such as 250mm x 4.6mm and a 5µm particle size are often used to ensure high efficiency and good peak shape. allsciencejournal.comijpda.org

Flow Rate: The speed at which the mobile phase passes through the column is a critical parameter. A typical flow rate of 1.0 mL/min is often found to provide the best resolution and reasonable analysis time. allsciencejournal.comijpda.org

Column Temperature: Maintaining a consistent column temperature, for example at 25°C or 40°C, helps to ensure reproducible retention times and peak shapes. nih.govijpda.org

Injection Volume: The amount of sample introduced into the HPLC system is typically around 20 µL. nih.govijpda.org

The goal of optimization is to achieve a resolution factor greater than 1.5 between the Levonorgestrel peak and the peaks of any impurities, including Impurity B. allsciencejournal.com Additionally, parameters like the tailing factor (ideally close to 1) and the number of theoretical plates (often greater than 2000 or 5000) are monitored to ensure good peak symmetry and column efficiency. allsciencejournal.comnih.gov

Table 1: Example of Optimized HPLC Parameters for Levonorgestrel Analysis

| Parameter | Optimized Condition | Source |

|---|---|---|

| Column | C18 (e.g., Kromasil, Luna) | allsciencejournal.comnih.gov |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | allsciencejournal.comnih.gov |

| Flow Rate | 1.0 mL/min | allsciencejournal.com |

| Detection Wavelength | ~240-245 nm | allsciencejournal.comnih.gov |

| Column Temperature | 25°C - 40°C | nih.govijpda.org |

Advanced Detection Strategies (e.g., UV-Vis Spectroscopy, Mass Spectrometry)

While UV-Vis spectroscopy is the standard detection method for routine HPLC analysis of Levonorgestrel, more advanced techniques can be employed for enhanced sensitivity and specificity.

UV-Vis Spectroscopy: Levonorgestrel exhibits a maximum absorbance (λmax) at approximately 240-245 nm, making this the optimal wavelength range for detection using a UV-Vis or Photo Diode Array (PDA) detector. allsciencejournal.comnih.govijpda.org A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak purity assessment. ijpda.org

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective detection method. nih.govmdpi.com MS detection is particularly valuable for identifying and quantifying impurities at very low levels and for confirming the identity of unknown peaks by providing mass-to-charge ratio information. lcms.cz Techniques like tandem mass spectrometry (MS/MS) can further enhance specificity and are crucial for structural elucidation of impurities. nih.gov The use of mass detection can help to quickly determine peak purity by analyzing both mass and UV spectral data. lcms.cz

Validation of Analytical Methods for Levonorgestrel Impurity B Quantification

Once an analytical method is developed, it must be rigorously validated to ensure it is suitable for its intended purpose, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). ijpda.orgeuropa.eu

Specificity and Selectivity Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. europa.eugavinpublishers.com For this compound, this is demonstrated by showing that its peak is well-resolved from the Levonorgestrel peak and any other potential impurities. allsciencejournal.com

This is typically achieved by:

Spiking studies: A sample of the drug substance or product is spiked with a known amount of Impurity B and other potential impurities to demonstrate that the method can separate them. gavinpublishers.com

Forced degradation studies: The drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products. allsciencejournal.comajrcps.com The analytical method must then be able to separate the main drug peak from all the degradation product peaks, proving it is stability-indicating. europa.eu The purity of the peaks can be confirmed using a PDA detector or by comparing the results to a second, independent analytical procedure. europa.eugavinpublishers.com

Sensitivity Parameters: Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ajrcps.com

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajrcps.com

LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. allsciencejournal.comajrcps.com For Levonorgestrel impurities, the LOD and LOQ are often expressed as a percentage of the nominal concentration of the active ingredient. For example, a method might have an LOD of 0.013% and an LOQ of 0.039%. allsciencejournal.comajrcps.com Other studies have reported LOD and LOQ values for Levonorgestrel to be as low as 0.12 µg/ml and 0.38 µg/ml, respectively. neliti.com The sensitivity of the method is crucial for ensuring that even trace amounts of Impurity B can be accurately controlled. allsciencejournal.comfrontiersin.org

Table 2: Reported Sensitivity Parameters for Levonorgestrel Analytical Methods

| Parameter | Reported Value | Source |

|---|---|---|

| LOD | 0.013% | allsciencejournal.comajrcps.com |

| LOQ | 0.039% | allsciencejournal.comajrcps.com |

| LOD (µg/mL) | 0.12 µg/mL | neliti.com |

| LOQ (µg/mL) | 0.38 µg/mL | neliti.com |

| LOD (µg/L) for Levonorgestrel | 0.061 µg/L | frontiersin.org |

| LOQ (µg/L) for Levonorgestrel | 0.199 µg/L | frontiersin.org |

Linearity and Calibration Range Determination

Linearity is a critical parameter in method validation, demonstrating that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range. For impurities like this compound, this is typically established by preparing a series of solutions at different concentrations and analyzing them. allsciencejournal.com

In the analysis of Levonorgestrel and its related substances, linearity is often assessed from the Limit of Quantitation (LOQ) up to 150% of the impurity's specification limit. ajrcps.comallsciencejournal.com A calibration curve is generated by plotting the peak area response from the chromatogram against the known concentration of the impurity. allsciencejournal.com The relationship between concentration and response is then evaluated statistically, most commonly through the calculation of a correlation coefficient (r) or coefficient of determination (r²). A value greater than 0.999 is generally considered evidence of a strong linear relationship. allsciencejournal.com While specific linearity data for this compound is often part of a comprehensive validation for all related substances, studies on Levonorgestrel analysis demonstrate this principle. For instance, a validated HPLC method for Levonorgestrel showed excellent linearity over a concentration range of 2.6–15.6 μg/ml, achieving a correlation coefficient (r) of 0.9999. nih.gov Another study reported linearity in the range of 1-12 µg/ml. ijpda.org This ensures that whether the impurity is present at very low levels or at higher, out-of-specification levels, the method can quantify it accurately.

Table 1: Representative Linearity Parameters for Levonorgestrel Analytical Methods

| Parameter | Finding | Source |

|---|---|---|

| Concentration Range | 2.6–15.6 μg/ml | nih.gov |

| Correlation Coefficient (r) | 0.9999 | nih.gov |

| Concentration Range | 1–12 µg/ml | ijpda.org |

| Correlation Coefficient (r²) | > 0.999 | allsciencejournal.com |

| Typical Range | LOQ to 150% of specification limit | ajrcps.comallsciencejournal.com |

Precision and Accuracy Assessments

Precision demonstrates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov

Precision: For Levonorgestrel impurities, precision is assessed by repeatedly analyzing a sample spiked with a known quantity of the impurity. The results are expressed as the Relative Standard Deviation (%RSD). Repeatability (intra-day precision) involves multiple analyses within the same laboratory, on the same day, by the same analyst. Intermediate precision (ruggedness) assesses variations within a laboratory, such as different days, different analysts, or different equipment. ajrcps.comallsciencejournal.com Validation studies for Levonorgestrel show that %RSD values for precision are typically well below the common acceptance criterion of 2%. nih.gov

Accuracy: Accuracy is determined by recovery studies. This involves adding a known amount of the impurity standard to a sample matrix (spiking) at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). nih.gov The analytical method is then used to measure the concentration of the impurity, and the result is compared to the known amount added. The "percent recovery" is calculated, with results typically expected to be within 98-102% for impurities. A study on Levonorgestrel quantification demonstrated high accuracy, with recovery values in the range of 99.78–100.0%. nih.gov

Table 2: Example Precision and Accuracy Results for Levonorgestrel Analytical Methods

| Validation Parameter | Metric | Result | Acceptance Criteria |

|---|---|---|---|

| Precision | %RSD | < 2% | Typically < 2% |

| Accuracy | % Recovery | 99.78–100.0% | Typically 98-102% |

Utilization of Reference Standards and Pharmacopoeial Traceability in Analysis

The accurate quantification of this compound is fundamentally dependent on the use of high-quality, well-characterized reference standards. manasalifesciences.comaquigenbio.com A reference standard is a substance of high purity that is used as a benchmark for comparison in an analytical procedure. edqm.eu For pharmacopoeial impurities like this compound, these standards are often designated as Chemical Reference Substances (CRS) by official bodies like the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP). lgcstandards.comsigmaaldrich.comsigmaaldrich.com

This compound is listed as an official impurity in the European Pharmacopoeia and is available as an EP Reference Standard. manasalifesciences.comfishersci.commanasalifesciences.com This official status means it is intended for use in the tests and assays prescribed in the pharmacopoeial monograph for Levonorgestrel. sigmaaldrich.comnih.gov The use of these primary reference standards is preferred to ensure regulatory compliance and the highest degree of accuracy. edqm.eu

Traceability is the concept of linking a measurement result back to a stated reference, such as a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. edqm.eu When laboratories use secondary or in-house working standards for routine analysis, their purity and identity must be established with direct traceability to the primary pharmacopoeial reference standard (e.g., the EP CRS for this compound). aquigenbio.comedqm.eu This process involves comparative testing to ensure the secondary standard exhibits the same properties and provides equivalent results to the primary standard. edqm.eu

This traceability ensures consistency and reliability across different laboratories and manufacturing sites, which is essential for global pharmaceutical quality control. chromatographyonline.com Regulatory bodies like the USP and Ph. Eur. set strict limits for impurities; for example, the USP may specify that no single unknown impurity in Levonorgestrel can exceed a certain threshold, making the accurate identification and quantification against a traceable standard paramount. The availability and proper use of the this compound reference standard are therefore indispensable for method validation, impurity profiling, and ensuring that the drug substance meets the stringent quality requirements set by pharmacopoeias. manasalifesciences.comsynzeal.commanasalifesciences.com

Regulatory and Quality Control Perspectives on Levonorgestrel Impurity B

Pharmacopoeial Standards and Limits for Levonorgestrel (B1675169) Impurities

Pharmacopoeias provide the legal and scientific basis for the quality control of medicines. For levonorgestrel, both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish standards for impurities. manasalifesciences.commanasalifesciences.comsigmaaldrich.comlgcstandards.comfishersci.comsigmaaldrich.comsynzeal.comsigmaaldrich.com

European Pharmacopoeia (EP):

The European Pharmacopoeia (EP) lists Levonorgestrel Impurity B as an official impurity. manasalifesciences.commanasalifesciences.com This necessitates the use of a certified reference standard of this compound for analytical purposes such as method development, impurity profiling, and stability testing. manasalifesciences.commanasalifesciences.comsigmaaldrich.commanasalifesciences.commanasalifesciences.com The EP monograph for levonorgestrel provides detailed specifications for reference standards, including purity requirements and characterization data. Monitoring this impurity is crucial for ensuring the purity, safety, and regulatory compliance of both the levonorgestrel drug substance and its formulations. manasalifesciences.commanasalifesciences.com

United States Pharmacopeia (USP):

The United States Pharmacopeia (USP) sets specific limits for impurities in levonorgestrel. The monograph for levonorgestrel specifies that the total of all impurities should not exceed 2.0%, with no single impurity being greater than 0.5%. uspbpep.comdrugfuture.com These thresholds are determined based on toxicological risk assessments and the capabilities of the manufacturing process.

Below is a table summarizing the impurity limits for levonorgestrel in the USP:

| Impurity Type | Limit |

| Total Impurities | ≤ 2.0% |

| Single Impurity | ≤ 0.5% |

| Data sourced from the United States Pharmacopeia monograph for Levonorgestrel. uspbpep.comdrugfuture.com |

Compliance with International Conference on Harmonisation (ICH) Guidelines for Impurity Control

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances and products. The relevant guidelines for this compound are ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products. europa.eueuropa.eujpionline.orgfda.govich.orggmp-compliance.orggmp-compliance.orgslideshare.net

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. gmpinsiders.comikev.org The process involves:

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's biological safety must be established. ich.org

The ICH guidelines emphasize a risk-based approach to impurity control, requiring manufacturers to understand the sources and formation of impurities to effectively manage them. jpionline.orgpharmaguru.co

Significance in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

The control of impurities like this compound is a critical component of Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions. regulations.govpharmtech.comfda.govfda.govtga.gov.auipqpubs.comimpactfactor.orgijdra.com

Abbreviated New Drug Applications (ANDAs):

For generic drug products, ANDA submissions must demonstrate that the impurity profile is equivalent to or better than that of the reference listed drug (RLD). regulations.govfda.gov This involves comparative analytical studies, often using high-performance liquid chromatography (HPLC), to compare the impurity profiles. regulations.govfda.gov The FDA provides guidance on the information to be included in ANDAs regarding impurities, including justification for proposed impurity limits. fda.gov Failure to provide adequate justification for impurity limits can result in a Refuse-to-Receive (RTR) decision for the ANDA. fda.gov

Drug Master Files (DMFs):

A Drug Master File (DMF) is a confidential submission to the FDA containing detailed information about the chemistry, manufacturing, and controls (CMC) of a drug substance. impactfactor.orgijdra.com The DMF for levonorgestrel must include a comprehensive discussion of potential and actual impurities, including their origin, and how they are controlled. tga.gov.aupharmtech.com This information is crucial for regulatory review and to ensure that the drug substance meets the required quality standards. impactfactor.orgijdra.com

Pharmaceutical Manufacturing Strategies for Impurity Control and Reduction

Effective control of this compound requires a multi-faceted approach throughout the pharmaceutical manufacturing process. veeprho.comneopharmlabs.compharmaknowledgeforum.com Key strategies include:

Control of Starting Materials: Ensuring the quality of starting materials and reagents is fundamental to minimizing the introduction of impurities. veeprho.com

Process Optimization and Control: Understanding the synthetic route and the conditions that lead to the formation of Impurity B allows for the optimization of reaction parameters to reduce its generation. pharmaguru.coveeprho.com This includes monitoring and controlling critical process parameters.

Purification Techniques: Implementing effective purification methods, such as crystallization, chromatography, and filtration, is essential to remove or reduce the levels of Impurity B in the final drug substance. pharmaknowledgeforum.com

Analytical Method Development: Utilizing validated, stability-indicating analytical methods, such as HPLC, is crucial for the accurate detection and quantification of impurities. gmpinsiders.comresearchgate.nethumanjournals.com These methods are essential for routine quality control and stability testing.

Risk-Based Approach: A scientific, risk-based approach, as advocated by ICH guidelines, helps to focus control efforts on the most critical aspects of the manufacturing process that impact impurity levels. pharmaguru.co

By implementing these strategies, pharmaceutical manufacturers can effectively control and reduce the levels of this compound, ensuring the production of a safe, effective, and high-quality drug product.

Future Research Directions in Levonorgestrel Impurity B Studies

Exploration of Advanced Analytical and Characterization Techniques

The accurate detection and characterization of pharmaceutical impurities are foundational to quality control. While current methods like High-Performance Liquid Chromatography (HPLC) are robust, future research should focus on adopting more advanced and sensitive analytical technologies to provide a more comprehensive profile of Levonorgestrel (B1675169) Impurity B. humanjournals.com

Future research should investigate the application of ultra-high performance liquid chromatography (UHPLC) coupled with advanced detection systems. Techniques such as UHPLC-Ion Mobility Spectrometry-Mass Spectrometry (UHPLC-IMS-MS) could offer significant advantages. nih.govplos.org This combination provides separation based on not only retention time and mass-to-charge ratio but also on the ion's size, shape, and charge, offering an additional dimension of separation and enhancing peak capacity. This would be particularly useful for resolving Impurity B from other structurally similar isomers or degradation products that may not be separated by conventional chromatography.

Furthermore, spectroscopic techniques like two-dimensional Diffusion-Ordered Nuclear Magnetic Resonance Spectroscopy (2D DOSY NMR) could be explored for the non-invasive characterization of impurities directly within a complex mixture, potentially reducing the need for laborious isolation procedures. nih.govplos.org The development and validation of these advanced methods will be crucial for identifying and characterizing previously unknown trace-level impurities and providing a more complete picture of the Levonorgestrel impurity profile.

| Technique | Principle | Current Application Status | Potential Future Advancement for Impurity B Analysis |

|---|---|---|---|

| HPLC/RP-HPLC | Separation based on polarity and partitioning between stationary and mobile phases. | Standard method for quantification and control. humanjournals.comalentris.org | Optimization using Quality by Design (QbD) principles for improved robustness. researchgate.net |

| HPTLC | High-performance thin-layer chromatography for simultaneous analysis of multiple samples. researchgate.net | Used as a stability-indicating method. researchgate.net | Coupling with densitometry for high-throughput screening of synthesis batches. |

| UHPLC-MS | Faster separation with higher resolution coupled with mass spectrometry for identification. | Applied in research for complex mixtures. nih.gov | Routine use for faster batch release testing and more sensitive detection of Impurity B. |

| UHPLC-IMS-MS | Adds ion mobility separation for enhanced resolution of isomers and complex mixtures. nih.gov | Exploratory research in poor-quality medicine investigation. nih.govplos.org | Definitive identification and structural elucidation of new trace impurities related to Impurity B. |

| 2D DOSY NMR | Separates NMR signals based on molecular diffusion rates, distinguishing compounds by size. plos.org | Used in research for excipient and API identification without separation. plos.org | Characterization of Impurity B in the drug matrix without prior isolation, accelerating root cause analysis. |

Deeper Mechanistic Understanding of Impurity Formation Pathways

A thorough understanding of how this compound is formed is fundamental to controlling its presence. While it is known that impurities arise from the synthetic route and degradation, detailed mechanistic studies specific to Impurity B are a critical area for future research. unr.edu.ar Research should focus on elucidating the precise reaction mechanisms, intermediates, and kinetic factors that lead to the formation of this specific isomer.

This involves conducting meticulously designed forced degradation studies under a comprehensive range of stress conditions, including acid and alkali hydrolysis, oxidation, photolysis, and thermal stress. researchgate.net By analyzing the degradation products at various time points, it is possible to map the formation pathways. Isotope labeling studies, where specific atoms in the Levonorgestrel molecule are replaced with isotopes (e.g., ¹³C, ²H), could be employed to trace the bond formations and rearrangements that result in Impurity B. This knowledge would enable the precise identification of critical process parameters in the manufacturing process that need to be controlled to prevent the impurity's formation.

Development of Innovative Synthetic Routes for Impurity Reduction

The most effective way to control an impurity is to prevent its formation. Future research should therefore prioritize the development of innovative and cleaner synthetic routes for Levonorgestrel that minimize the generation of Impurity B. This can involve a multi-pronged approach targeting different aspects of the synthesis.

One avenue is the exploration of alternative catalysts and reagents. For instance, research into highly selective catalysts could steer the reaction away from the pathway that produces Impurity B. The development of one-pot synthesis methodologies, which reduce the number of steps and intermediate isolations, can also limit the opportunities for side reactions to occur. researchgate.net

A particularly promising area is the application of biocatalysis. acs.org Enzymes offer unparalleled specificity and can operate under mild reaction conditions, often leading to higher purity products. acs.org Research into identifying or engineering an enzyme to perform a key transformation in the Levonorgestrel synthesis could dramatically reduce the impurity profile, including the formation of Impurity B. This approach aligns with the principles of green chemistry by reducing waste and avoiding the use of harsh chemical reagents. acs.org A patent for preparing Levonorgestrel impurity V highlights a method with a short synthetic route and high yield, suggesting that similar process optimization could be applied to control other impurities. google.com

Predictive Modeling and Computational Chemistry Approaches for Impurity Profiling

The integration of computational tools into pharmaceutical development offers a powerful, proactive approach to impurity management. Future research should leverage predictive modeling and computational chemistry to forecast the formation of this compound and other related substances.

The principles of Quality by Design (QbD), supported by in-silico tools, can be used to model the relationship between manufacturing process parameters and the formation of Impurity B. researchgate.net This allows for the definition of a "design space"—a multidimensional combination of process variables within which the impurity remains below the acceptable threshold.

Furthermore, molecular modeling and quantum chemistry calculations can provide insights into the reaction energetics and transition states of potential impurity-forming pathways. By comparing the activation energies for the desired reaction versus the side reaction leading to Impurity B, researchers can computationally screen for reaction conditions (e.g., solvents, temperatures) that favor the formation of the API. Machine learning and artificial intelligence models could also be developed, trained on historical manufacturing data, to predict impurity levels in new batches and identify subtle process deviations that correlate with impurity formation. mdpi.com

| Computational Approach | Description | Potential Application for Impurity B |

|---|---|---|

| Quality by Design (QbD) Modeling | A systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. researchgate.net | Establish a design space for Levonorgestrel synthesis where Impurity B formation is consistently minimized. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand conformational changes and stability. | Investigate the stability of synthetic intermediates and their propensity to convert into Impurity B under various conditions. |

| Quantum Mechanics (QM) Calculations | Calculates the electronic structure of molecules to determine reaction energies and transition states. | Elucidate the mechanistic pathway of Impurity B formation by comparing the energetics of competing reactions. |

| Machine Learning (ML) / Artificial Intelligence (AI) | Algorithms that learn from existing data to make predictions or decisions. mdpi.com | Develop predictive models based on historical batch data to forecast Impurity B levels and identify critical process parameters. |

| Physiologically-Based Biopharmaceutics Modeling (PBBM) | Mechanistic models that simulate drug absorption, distribution, metabolism, and excretion. mdpi.com | While not directly for impurity formation, it can model the fate of any absorbed impurity, informing its potential impact and reinforcing the need for strict control. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying Levonorgestrel Impurity B in pharmaceutical matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection for initial separation and quantification . Confirm structural identity via liquid chromatography-tandem mass spectrometry (LC-MS/MS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis . Validation should include specificity, linearity (1–120% of the impurity threshold), and accuracy (recovery 90–110%) as per ICH guidelines .

Q. How can researchers distinguish this compound from structurally related analogs?

- Methodology : Compare retention times (RRT) using a C18 column under gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to separate Impurity B (CAS 603-56-5) from co-eluting species like Levonorgestrel Impurity M (CAS 21800-83-9) . Employ high-resolution mass spectrometry (HRMS) to differentiate isotopic patterns or fragmentation pathways unique to Impurity B’s 13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one structure .

Q. What synthetic pathways are documented for generating this compound?

- Methodology : Impurity B is typically synthesized via controlled oxidation of levonorgestrel intermediates or photodegradation under UV light (254 nm) . Purify using preparative HPLC with a methanol-water gradient, and confirm purity (>95%) via differential scanning calorimetry (DSC) and elemental analysis .

Advanced Research Questions

Q. How do stress conditions (e.g., heat, light, pH) influence the degradation pathways of this compound?

- Methodology : Conduct forced degradation studies under ICH Q1A conditions:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.

- Photolysis : Expose to 1.2 million lux-hours of visible light and 200 W·h/m² UV .

Analyze degradation products using ultra-high-performance LC (UHPLC)-QTOF-MS to identify novel impurities and elucidate degradation mechanisms .

Q. What methodologies are used to assess the genotoxic potential of this compound?

- Methodology : Perform bacterial reverse mutation assays (Ames test) with Salmonella typhimurium strains TA98 and TA100, including metabolic activation with S9 mix . Quantify DNA adduct formation via ³²P-postlabeling or comet assays in human hepatocyte models (e.g., HepG2 cells) . Thresholds for concern align with ICH M7 guidelines (≤0.1% daily intake) .

Q. How can researchers resolve contradictory impurity profiling data across different pharmacopeial standards?

- Methodology : Cross-validate methods using USP and EP reference standards (e.g., USP Norgestrel RS vs. EP Impurity B) . Apply statistical equivalence testing (e.g., two-one-sided t-tests) to compare impurity limits (e.g., USP ≤0.5% per impurity vs. EP ≤0.3%) and harmonize protocols via inter-laboratory studies .

Q. What strategies optimize the quantification of this compound at trace levels (<0.1%)?

- Methodology : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate impurities from API matrices . Use triple quadrupole MS in multiple reaction monitoring (MRM) mode with deuterated internal standards (e.g., d₃-levonorgestrel) to enhance sensitivity (LOQ ≤0.01%) .

Q. How does this compound interact with the active pharmaceutical ingredient (API) in formulation stability studies?

- Methodology : Co-incubate Impurity B with levonorgestrel API in accelerated stability chambers (40°C/75% RH for 6 months). Monitor interaction products via kinetic modeling (first-order degradation) and Fourier-transform infrared (FTIR) spectroscopy to detect hydrogen bonding or crystallinity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.